molecular formula C25H25N3O2S B12181388 N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12181388
M. Wt: 431.6 g/mol
InChI Key: LAGIYESUNNAUSW-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a benzyl group, a phenyl group, a pyridinyl group, and an oxathiine ring

Preparation Methods

The synthesis of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, including the formation of the oxathiine ring and the subsequent attachment of the various substituents. One common synthetic route involves the reaction of 4-(dimethylamino)benzyl chloride with 3-phenyl-2-pyridinylamine to form an intermediate, which is then cyclized with a suitable reagent to form the oxathiine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.

    Cyclization: The oxathiine ring can participate in cyclization reactions to form more complex ring systems.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Materials Science: The compound’s unique electronic and structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

N-[4-(dimethylamino)benzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C25H25N3O2S/c1-27(2)21-13-11-19(12-14-21)18-28(22-10-6-7-15-26-22)25(29)23-24(31-17-16-30-23)20-8-4-3-5-9-20/h3-15H,16-18H2,1-2H3

InChI Key

LAGIYESUNNAUSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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